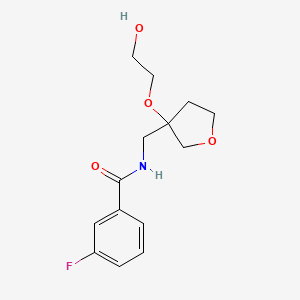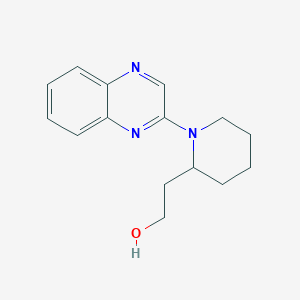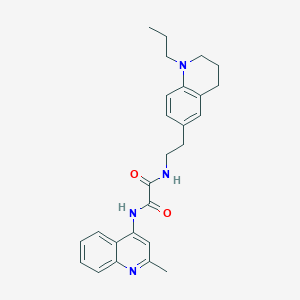
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Isoxazole rings are found in many biologically active compounds and are of interest in medicinal chemistry .
Molecular Structure Analysis
The compound has an isoxazole ring attached to a phenyl ring via a methylene bridge. It also has methoxy groups attached to the phenyl rings .Applications De Recherche Scientifique
Anticancer Properties
The compound’s structural features make it a potential candidate for cancer research. Isoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Researchers have explored their impact on cell proliferation, apoptosis, and angiogenesis inhibition . Further studies could investigate the specific mechanisms by which this compound affects cancer cells.
Anti-Inflammatory Activity
Given the presence of the isoxazole ring, this compound may exhibit anti-inflammatory properties. Isoxazoles have been associated with modulating inflammatory pathways, making them interesting targets for drug development. Investigating the effects of “(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate” on inflammatory markers could provide valuable insights .
Antiviral Potential
Isoxazole-based compounds have been explored as antiviral agents. Their ability to inhibit viral replication and entry has attracted attention. Researchers could assess whether this compound shows activity against specific viruses, such as HIV, influenza, or herpes viruses .
Neuroprotective Effects
Phenylacetate derivatives have been investigated for their neuroprotective properties. Considering the compound’s dual structure, it might offer benefits in neurodegenerative diseases. Studies could explore its impact on neuronal survival, oxidative stress, and neuroinflammation .
Antibacterial Applications
Phenylacetate derivatives often possess antibacterial activity. Researchers could evaluate whether “(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate” exhibits antimicrobial effects against specific bacterial strains. Mechanistic studies could shed light on its mode of action .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methyl 2-(3,4-dimethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c1-24-17-7-5-15(6-8-17)19-12-16(22-28-19)13-27-21(23)11-14-4-9-18(25-2)20(10-14)26-3/h4-10,12H,11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDVKLGGKXCDSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)CC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Methoxyphenyl)isoxazol-3-yl)methyl 2-(3,4-dimethoxyphenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

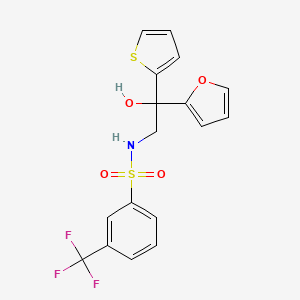
![N-[2-(1H-indol-3-yl)ethyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)
![3-[Benzyl(4-chlorophenyl)sulfamoyl]-4-chlorobenzoic acid](/img/structure/B2766630.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2766631.png)
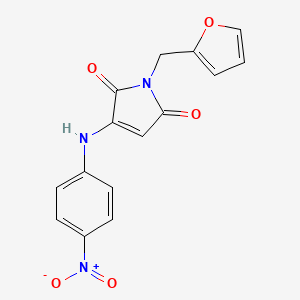
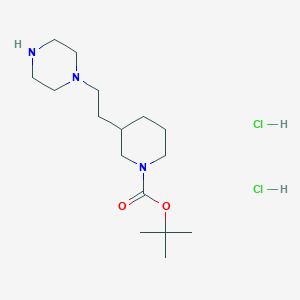
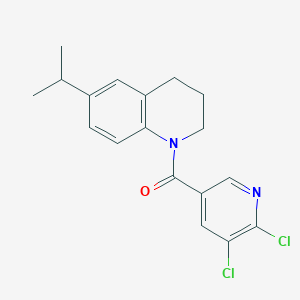

![N-[5-Methyl-1-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)propyl]pyrazol-3-yl]prop-2-enamide](/img/structure/B2766639.png)
